molecular formula C8H8O5 B014159 3,4-Dihydroxymandelic acid CAS No. 775-01-9

3,4-Dihydroxymandelic acid

Cat. No. B014159
CAS RN: 775-01-9
M. Wt: 184.15 g/mol
InChI Key: RGHMISIYKIHAJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydroxymandelic acid has been achieved through various methods, including the condensation of catechol and glyoxylic acid in alkaline aqueous solutions. Optimal conditions for its synthesis have been identified, with a reaction temperature of 30°C and a reaction time of 7 hours, leading to yields of up to 85% (Song Yan, Wang Heng-guo, & Gao Hong-jie, 2008). Moreover, engineering Saccharomyces cerevisiae for the biosynthesis of mandelic and 4-hydroxymandelic acid showcases an environmentally sustainable production approach (Mara Reifenrath & E. Boles, 2018).

Molecular Structure Analysis

Studies on molecular recognition and supramolecular assemblies provide insights into the interactions of 3,4-dihydroxymandelic acid with various compounds. These interactions are established through hydrogen bonds, showcasing the compound's ability to form complex structures (S. Varughese & V. Pedireddi, 2006).

Chemical Reactions and Properties

Electrochemical studies have shown that 3,4-dihydroxymandelic acid can undergo various reactions, such as electro-decarboxylation, to produce coumestan derivatives. These reactions highlight the chemical versatility and potential applications of the compound in synthetic chemistry (S. M. Golabi & D. Nematollahi, 1997).

Physical Properties Analysis

The determination of 3,4-dihydroxymandelic acid in biological samples through methods like mass fragmentography underscores the importance of understanding its physical properties. These studies provide a foundation for analytical techniques and further research into the compound's applications (F. Muskiet, D. C. Fremouw-Ottevangers, G. Nagel, B. G. Wolthers, & J. de Vries, 1978).

Chemical Properties Analysis

The exploration of 3,4-dihydroxymandelic acid's chemical properties, such as its stability and reactivity, is crucial for its potential applications. Research into its synthesis, structural evaluations, and nonlinear optical properties provides valuable insights into its chemical behavior and potential for innovation in materials science (Ö. Tamer, N. Dege, D. Avcı, Y. Atalay, İ. Özer İlhan, & Mehmet Çadir, 2015).

Scientific Research Applications

  • Antioxidative Potential

    • Scientific Field: Biochemistry
    • Application Summary: 3,4-Dihydroxymandelic acid (DHMA), a decarboxylated noradrenaline metabolite, has been found to have powerful antioxidative potential . It occurs in different mammalian tissues, especially in the heart .
    • Methods of Application: The antioxidative and radical scavenging activity of DHMA was determined by physicochemical and cell-based test systems .
    • Results: In the 2,2-diphenyl-1-picrylhydrazyl assay, DHMA showed a 4-fold higher radical scavenging activity compared to standard antioxidants such as ascorbic acid, tocopherol, and butylated hydroxytoluene . It is also a very potent superoxide radical scavenger and shows a 5-fold smaller IC (50) value compared to standard ascorbic acid .
  • Antioxidant Properties

    • Scientific Field: Materials Science
    • Application Summary: 3,4-Dihydroxymandelic acid has been studied for its antioxidant properties along with other derivatives of mandelic acid .
    • Methods of Application: The antioxidant capacity of these compounds is determined by DPPH, FRAP, CUPRAC and ABTS .
    • Results: 3,4-Dihydroxymandelic acid demonstrated the best antioxidant properties among the studied compounds . It presented the highest reduction potential in FRAP and DPPH assays .

Safety And Hazards

When handling 3,4-Dihydroxymandelic acid, it is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While there is limited information available on the future directions of 3,4-Dihydroxymandelic acid, its role as a metabolite of norepinephrine and its antioxidative potential suggest that it may have potential applications in medical and health-related research .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHMISIYKIHAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862411
Record name (+/-)-3,4-Dihydroxymandelic acid
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Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Dihydroxymandelic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,4-Dihydroxymandelic acid

CAS RN

775-01-9, 14883-87-5
Record name (±)-3,4-Dihydroxymandelic acid
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Record name 3,4-Dihydroxymandelic acid
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Record name (1)-3,4-Dihydroxyphenylglycolic acid
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Record name (+/-)-3,4-Dihydroxymandelic acid
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Record name 3,4-dihydroxymandelic acid
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Record name (±)-3,4-dihydroxyphenylglycolic acid
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Record name 3,4-DIHYDROXYMANDELIC ACID
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Record name 3,4-Dihydroxymandelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,050
Citations
M Bouheroum, JM Bruce, EJ Land - Biochimica et Biophysica Acta (BBA) …, 1989 - Elsevier
It has been proposed that tyrosinase catalyses a novel oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde via a quinone methide rather than a …
M Sugumaran, H Dali, V Semensi - Biochemical Journal, 1992 - portlandpress.com
Mushroom tyrosinase, which is known to convert a variety of o-diphenols into o-benzoquinones, has been shown to catalyse an unusual oxidative decarboxylation of 3,4-…
Number of citations: 27 portlandpress.com
JP Ley, K Engelhart, J Bernhardt… - Journal of agricultural …, 2002 - ACS Publications
The decarboxylated noradrenaline metabolite 3,4-dihydroxymandelic acid [DHMA, 2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid] occurs in different mammalian tissues, especially in …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
GM Cao, T Hoshino - Chromatographia, 1998 - Springer
A method has been developed for the quantification of urinary 3,4-dihydroxymandelic acid (DOMA), 4-hydroxy-3-methoxymandelic acid (VMA), 3,4-dihydroxyphenylglycol (DHPG), and 4…
FM Ortiz, JT Serrano, JNR López… - … et Biophysica Acta (BBA …, 1988 - Elsevier
Tyrosinase usually catalyzes the conversion of monophenols to o-diphenols and the oxidation of o-diphenols to the corresponding quinones. However, when 3,4-dihydroxymandelic …
V DeQuattro, D Wybenga… - The Journal of …, 1964 - translationalres.com
3, 4-Dihydroxymandelic acid (DOMA) is a major metabolite of the catecholamines, epinephrine and norepinephrine. Quantitative methods are available for all of the other major …
Number of citations: 24 www.translationalres.com
H Weil-Malherbe - The Journal of Laboratory and Clinical …, 1967 - translationalres.com
A method is described for the estimation of 3,4-dihydroxymandelic acid (DHMA) in human urine. It consists of the following steps: adsorption of DHMA on a column of alumina, passage …
Number of citations: 14 www.translationalres.com
MC Goodall, H Alton - Biochemical Pharmacology, 1969 - Elsevier
Five normal human subjects were used. Three subjects were infused with 250 μc of 3,4-dihydroxymandelic acid 2- 14 C (DOMA) (sp. act., 17 mc/m-mole) over a period of 1 hr and two …
H MIYAKE, M MIYAZAKI, R IMAIZUMI - The Japanese Journal of …, 1962 - jstage.jst.go.jp
Determination of urinary epinephrine, norepinephrine and their metabolites, meta nephrine, normetanephrine and vanillylmandelic acid has provided so far means to know the …
Number of citations: 7 www.jstage.jst.go.jp
T Sato, V DeQuattro - The Journal of Laboratory and Clinical …, 1969 - translationalres.com
The oxidative metabolite of epinephrine and norepinephrine, 3,4-dihydroxymandelic acid (DOMA), was measured in human urine, plasma, and tissues with a sensitive and specific …
Number of citations: 21 www.translationalres.com

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